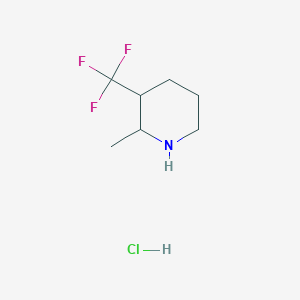

2-Methyl-3-(trifluoromethyl)piperidine hydrochloride

Description

Chemical Structure and Properties

2-Methyl-3-(trifluoromethyl)piperidine hydrochloride (CAS: 1803599-20-3) is a piperidine derivative substituted with a methyl group at position 2 and a trifluoromethyl group at position 2. Its molecular formula is C₇H₁₃ClF₃N, with a molecular weight of 203.63 g/mol . The compound is supplied as a powder and is stored at 4°C to ensure stability .

Applications This compound serves as a specialized building block in organic synthesis and pharmaceutical research, particularly for developing molecules with enhanced metabolic stability and lipophilicity due to the trifluoromethyl group .

Users must request a Safety Data Sheet (SDS) directly from suppliers like American Elements .

Properties

IUPAC Name |

2-methyl-3-(trifluoromethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N.ClH/c1-5-6(7(8,9)10)3-2-4-11-5;/h5-6,11H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZONPCFCBXLSPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Imines and Reduction Routes

One well-documented approach to synthesize trifluoromethyl-substituted piperidines involves the formation of imine intermediates derived from piperidin-2-one derivatives followed by reduction steps:

- Starting from N-(diethoxymethyl)piperidin-2-one, a Claisen condensation with ethyl trifluoroacetate in the presence of sodium hydride introduces the trifluoromethyl group, leading to a fluorinated acyl lactam intermediate.

- Acidic deprotection and heating under reflux in hydrochloric acid promote decarboxylation and formation of a hemiaminal intermediate.

- Subsequent dehydration yields an imine intermediate, which can undergo reduction with sodium triacetoxyborohydride in methanol to afford 2-trifluoromethylpiperidine in yields around 71%.

- This imine intermediate is versatile and can be further functionalized through phosphorylation, alkylation, or Ugi-type multicomponent reactions to generate diverse trifluoromethyl piperidine derivatives.

This method, involving careful control of acidic and reductive conditions, provides a robust route to the fluorinated piperidine core, which can be converted into the hydrochloride salt by treatment with HCl.

Synthesis from α-Trifluoroaminodienes and Catalytic Hydrogenation

Another advanced synthetic strategy employs α-trifluoroaminodienes as key intermediates:

- The α-trifluoroaminodiene precursor is synthesized via multi-step transformations starting from hemiacetals and involving imine formation, silylation, and allylation steps.

- Treatment of this diene with a Grubbs-type catalyst (G-I catalyst) in dichloromethane at room temperature yields an unsaturated piperidine intermediate in high yield (~91%).

- Subsequent catalytic hydrogenation using palladium on carbon in ethanol under mild conditions saturates the ring.

- Final treatment with hydrochloric acid converts the free base to the hydrochloride salt, isolating 2-methyl-3-(trifluoromethyl)piperidine hydrochloride quantitatively.

This approach benefits from the high stereoselectivity of the ring-closing metathesis and efficient hydrogenation, providing a clean route to the target compound.

Chlorination and Catalytic Hydrogenation of Trifluoromethylanilines (Patent Method)

A patented method focuses on the synthesis of 2-methyl-3-trifluoromethylaniline as a precursor, which can be transformed into the piperidine derivative:

- Starting from 2-chloro-3-trifluoromethylaniline, a chlorination step is performed using dimethyl sulfide and N-chlorosuccinimide in dichloroethane at controlled temperatures (<30°C).

- Triethylamine is added, and the mixture is refluxed to afford a chlorinated intermediate with high purity (>97% by HPLC) and good yield (~80%).

- This intermediate undergoes sulfonyl chloride reaction and hydrogen chloride gas treatment to form a subsequent intermediate.

- The final step involves catalytic hydrogenation in ethanol with Pd/C catalyst and an alkali (preferably sodium hydroxide) under hydrogen pressure (4-6 kg/cm²) for 48 hours.

- After work-up, distillation yields crystalline 2-methyl-3-trifluoromethylaniline, which can be further elaborated to the piperidine hydrochloride salt.

This method emphasizes precise control of reaction conditions and catalyst loading to maximize yield and purity.

A fluorination approach involves direct introduction of trifluoromethyl groups onto piperidine carboxylic acid derivatives:

- In a stainless steel autoclave, 4-piperidine carboxylic acid is reacted with a mixed solvent system (methylene dichloride and anhydrous hydrofluoric acid).

- Sulfur tetrafluoride is added, and the mixture is heated to 75-85°C for 3-4 hours under agitation.

- By-products such as thionyl difluoride and unreacted sulfur tetrafluoride are removed by alkali absorption.

- The reaction mixture is neutralized with sodium hydroxide to pH ~10, followed by organic extraction and distillation.

- This yields 4-(trifluoromethyl)piperidine derivatives with high purity (~97.8%) and moderate yields (~66.5%).

Though this method targets 4-substituted derivatives, it demonstrates the utility of sulfur tetrafluoride-mediated fluorination for preparing trifluoromethyl piperidines, which can be adapted for 2-methyl-3-(trifluoromethyl)piperidine analogs.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Key Features |

|---|---|---|---|---|

| Imines + Reduction | N-(diethoxymethyl)piperidin-2-one | NaH, ethyl trifluoroacetate, HCl, NaBH(OAc)3 | ~71% | Versatile imine intermediate, multiple functionalization options |

| α-Trifluoroaminodienes + Metathesis + Hydrogenation | Hemiacetal derivatives | Grubbs catalyst, Pd/C, HCl | ~91% (ring closure), quantitative (final salt) | High stereoselectivity, efficient ring closure |

| Chlorination + Catalytic Hydrogenation (Patent) | 2-chloro-3-trifluoromethylaniline | N-chlorosuccinimide, Pd/C, NaOH, H2 pressure | ~80% (chlorination step) | Controlled chlorination, hydrogenation under pressure |

| Direct Fluorination | 4-piperidine carboxylic acid | Sulfur tetrafluoride, HF, NaOH | ~66.5% | Direct fluorination, industrially scalable |

Research Findings and Analytical Data

- The imine intermediates in the first method are stabilized by the electron-withdrawing trifluoromethyl group, facilitating isolation and subsequent transformations.

- The catalytic hydrogenation steps require careful control of hydrogen pressure and reaction time to avoid over-reduction or side reactions.

- NMR and mass spectrometry are routinely used to confirm the structure and purity of intermediates and final products.

- High-performance liquid chromatography (HPLC) purity exceeding 97% has been reported for key intermediates, ensuring suitability for further synthetic applications.

- The choice of solvent and base in catalytic hydrogenation significantly influences yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(trifluoromethyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-Methyl-3-(trifluoromethyl)piperidine hydrochloride has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of agrochemicals, polymers, and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Methyl-3-(trifluoromethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with the target molecules. This can lead to the inhibition or activation of biological pathways, resulting in various pharmacological effects .

Comparison with Similar Compounds

Key Observations :

- The trifluoromethyl group is a common feature in compounds like the target molecule and (R)-2-(4-(trifluoromethyl)phenyl)pyrrolidine hydrochloride, enhancing lipophilicity and metabolic resistance .

Toxicity and Handling

Key Observations :

- The phenoxy-substituted compound (3-(2-Methylphenoxy)piperidine hydrochloride) exhibits higher acute toxicity compared to trifluoromethyl-substituted analogs, necessitating stricter handling protocols .

- Stability across compounds is generally maintained at low temperatures (2–8°C), but incompatibilities (e.g., with oxidizers) are noted only for phenoxy derivatives .

Key Observations :

- Trifluoromethyl-piperidine derivatives are primarily research intermediates, whereas phenoxy analogs like Myonal have commercial therapeutic applications .

- Regulatory data are sparse for newer trifluoromethyl compounds, reflecting their early-stage research status .

Biological Activity

2-Methyl-3-(trifluoromethyl)piperidine hydrochloride is a piperidine derivative that has garnered attention due to its unique chemical structure and potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various organic molecules. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.

The molecular formula for this compound is , with a molecular weight of approximately 189.60 g/mol. The presence of the trifluoromethyl group significantly influences its lipophilicity and bioactivity.

Synthesis

The synthesis of this compound typically involves the alkylation of piperidine with a trifluoromethylating agent under controlled conditions. This method allows for the selective introduction of the trifluoromethyl group, which is crucial for enhancing the compound's biological properties.

Anticancer Activity

Recent studies have indicated that compounds containing piperidine structures exhibit significant anticancer properties. For instance, derivatives similar to 2-Methyl-3-(trifluoromethyl)piperidine have shown efficacy in inhibiting the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-Methyl-3-(trifluoromethyl)piperidine | MDA-MB-231 (breast) | 10.5 | Apoptosis induction |

| 2-Methyl-3-(trifluoromethyl)piperidine | A549 (lung) | 12.0 | Cell cycle arrest |

Neuropharmacological Effects

The piperidine scaffold is also associated with neuropharmacological activities. Studies have reported that similar compounds can act as ligands for various neurotransmitter receptors, including dopamine and serotonin receptors, potentially influencing mood disorders and cognitive functions.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The trifluoromethyl group enhances binding affinity to target receptors due to increased hydrophobic interactions.

- Cell Membrane Permeability : The compound's lipophilicity allows it to penetrate cell membranes more effectively, facilitating intracellular action.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Study on Anticancer Properties

A study published in Journal of Medicinal Chemistry evaluated a series of piperidine derivatives, including this compound, for their anticancer activity against MDA-MB-231 cells. The results demonstrated that this compound induced significant apoptosis at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent in breast cancer treatment .

Neuropharmacological Assessment

Another investigation focused on the neuropharmacological effects of piperidine derivatives on serotonin receptors. The study found that compounds with similar structures exhibited enhanced serotonin uptake inhibition, indicating potential applications in treating depression and anxiety disorders .

Q & A

Q. What are the recommended storage conditions for 2-Methyl-3-(trifluoromethyl)piperidine hydrochloride to ensure stability?

- Methodological Answer: Store the compound in a dry environment at 2–8°C in airtight containers to prevent moisture absorption and degradation. Avoid exposure to dust or aerosols, and ensure proper ventilation in storage areas. Stability can be monitored using periodic HPLC analysis to detect decomposition products .

Q. Which analytical techniques are optimal for characterizing the purity and structural integrity of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Confirm molecular structure and stereochemistry via H and C NMR, comparing chemical shifts to reference standards .

- High-Performance Liquid Chromatography (HPLC): Assess purity using reverse-phase columns with UV detection; impurities can be quantified against certified reference materials .

- Mass Spectrometry (MS): Validate molecular weight and fragmentation patterns via ESI-MS or GC-MS .

Q. What personal protective equipment (PPE) is essential when handling this compound?

- Methodological Answer:

- Respiratory Protection: Use NIOSH-approved P95 respirators for dust or aerosol exposure; for volatile byproducts, employ OV/AG/P99 filters .

- Gloves and Eye Protection: Nitrile gloves (tested for chemical compatibility) and EN 166-certified safety goggles are mandatory to prevent skin/eye contact .

- Lab Coats/Chemical Suits: Full-body protection to avoid contamination .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for this compound to improve yield and reduce side reactions?

- Methodological Answer:

- Fluorination Strategies: Introduce the trifluoromethyl group via electrophilic trifluoromethylation using reagents like TMSCF under anhydrous conditions .

- Piperidine Ring Formation: Employ reductive amination or cyclization of pre-functionalized intermediates, monitoring reaction progress with in-situ FTIR or LC-MS .

- Byproduct Mitigation: Use scavengers (e.g., molecular sieves) to trap reactive intermediates and optimize pH to suppress hydrolysis .

Q. What experimental strategies mitigate the reactivity of the trifluoromethyl group during nucleophilic substitution reactions?

- Methodological Answer:

- Temperature Control: Conduct reactions at –20°C to slow undesired side reactions (e.g., defluorination) .

- Catalytic Systems: Use palladium or copper catalysts to enhance regioselectivity in cross-coupling reactions .

- Solvent Selection: Non-polar solvents (e.g., THF) minimize nucleophilic interference compared to polar aprotic solvents .

Q. How should researchers address contradictory data in reported receptor binding affinities for this compound?

- Methodological Answer:

- Assay Validation: Standardize cell lines, buffer conditions, and temperature across studies to reduce variability .

- Purity Verification: Re-test compound batches using LC-MS and NMR to rule out impurity-driven artifacts .

- Stereochemical Analysis: Chiral HPLC or X-ray crystallography can resolve discrepancies caused by undetected enantiomeric forms .

Q. What environmental precautions are critical when disposing of waste containing this compound?

- Methodological Answer:

- Neutralization Protocols: Treat acidic or reactive waste with sodium bicarbonate before disposal .

- Containment: Use dedicated waste containers labeled for halogenated organics to prevent drain contamination .

- Regulatory Compliance: Follow EPA guidelines for hazardous waste disposal (40 CFR 261) and document waste streams .

Data Contradiction Analysis

Q. Why might thermal stability data vary across studies, and how can this be resolved?

- Methodological Answer:

- Differential Scanning Calorimetry (DSC): Standardize heating rates (e.g., 10°C/min) and sample preparation (e.g., particle size) to ensure reproducibility .

- Moisture Content: Use Karl Fischer titration to quantify residual water, which may lower decomposition temperatures .

- Comparative Studies: Cross-reference with analogous trifluoromethyl-piperidine derivatives to identify structural trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.